Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate
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Overview
Description
Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate is an organic compound with the molecular formula C14H14O6. It is also known by its IUPAC name, 1,4-bis[(oxiran-2-yl)methyl] benzene-1,4-dicarboxylate. This compound is characterized by the presence of two oxirane (epoxide) groups attached to a benzene ring through ester linkages. It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate typically involves the reaction of terephthalic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the action of a catalyst. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: The ester linkages can be reduced to form alcohols.
Substitution: The epoxide groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide groups under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted products depending on the nucleophile used.
Scientific Research Applications
Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various polymers and advanced materials.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and resins due to its excellent mechanical properties and chemical resistance.
Mechanism of Action
The mechanism of action of Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate primarily involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. The ester linkages in the compound also play a role in its reactivity, allowing for further functionalization and modification.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,3-epoxypropyl) terephthalate
- 1,2,4-tris[(oxiran-2-yl)methyl] benzene-1,2,4-tricarboxylate
Comparison
Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate is unique due to the presence of two epoxide groups attached to a benzene ring through ester linkages. This structure imparts distinct chemical properties, such as high reactivity and versatility in various chemical reactions. Compared to similar compounds, it offers a balance of mechanical strength and chemical resistance, making it suitable for a wide range of applications.
Properties
CAS No. |
63266-66-0 |
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Molecular Formula |
C20H26O6 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H26O6/c1-3-5-15-17(25-15)11-23-19(21)13-7-9-14(10-8-13)20(22)24-12-18-16(26-18)6-4-2/h7-10,15-18H,3-6,11-12H2,1-2H3 |
InChI Key |
JZXFBQWXQALBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(O1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3C(O3)CCC |
Origin of Product |
United States |
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